1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzothiazole and pyrrolidine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , with the target being DprE1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of thecyclo-oxygenase pathway , which is involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . They have also been found to exhibit low ulcerogenic and irritative action on the gastrointestinal mucosa .
Preparation Methods
The synthesis of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
2-Arylbenzothiazoles: These compounds also contain a benzothiazole ring but differ in the substituents attached to the ring.
Thiazole Derivatives: Compounds containing the thiazole ring exhibit diverse biological activities, such as antifungal and anti-inflammatory properties.
Indole Derivatives: These compounds contain an indole ring and are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its combined benzothiazole and pyrrolidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXVUBEHKWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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